2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol
Description
2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol is a complex organic compound characterized by its unique molecular structure. This compound features a morpholine ring, nitro groups, and a propanol backbone, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6/c1-14(2,9-19)15-10-7-12(16-3-5-24-6-4-16)13(18(22)23)8-11(10)17(20)21/h7-8,15,19H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBORAUJAPBGUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol typically involves the reaction of 2-Hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux conditions for about an hour, followed by crystallization to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups into the morpholine ring.
Scientific Research Applications
2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol involves its interaction with specific molecular targets. The nitro groups and morpholine ring play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)butan-1-one: Shares a similar morpholine ring structure.
1-(2-Hydroxy-2-methyl-propyl)pyrazole-4-yl]boronic acid pinacol ester: Contains a similar propanol backbone.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Features a similar morpholine ring and methyl group .
Uniqueness
What sets 2-Methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol apart is its combination of a morpholine ring with nitro groups and a propanol backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
